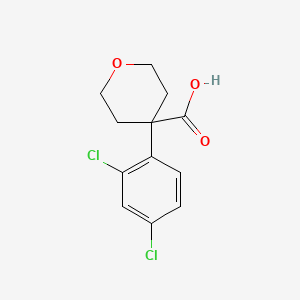
4-(2,4-Dichlorophenyl)oxane-4-carboxylic acid
Vue d'ensemble
Description
“4-(2,4-Dichlorophenyl)oxane-4-carboxylic acid” is a chemical compound with the CAS Number: 1152567-67-3 . It has a molecular weight of 275.13 . The IUPAC name for this compound is 4-(2,4-dichlorophenyl)tetrahydro-2H-pyran-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H12Cl2O3/c13-8-1-2-9(10(14)7-8)12(11(15)16)3-5-17-6-4-12/h1-2,7H,3-6H2,(H,15,16) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties are not available in the search results.Applications De Recherche Scientifique
Chemical Synthesis and Functionalization
- Studies have investigated the synthesis and functionalization of compounds related to 4-(2,4-Dichlorophenyl)oxane-4-carboxylic acid. One approach involved the deprotonation and functionalization of 1,3-dichlorobenzene, leading to the direct accessibility of 2,6-dihalobenzoic acids, which are structurally similar to this compound (Heiss, Marzi, & Schlosser, 2003).
Protective Groups in Organic Synthesis
- Research has been conducted on acid-and base-stable esters as new protecting groups for carboxylic acids. The esters of compounds structurally related to this compound exhibited stability against a range of chemical conditions, highlighting their potential use in organic synthesis (Kurosu, Biswas, Narayanasamy, & Crick, 2007).
Catalysis and Reaction Mechanisms
- The catalytic behavior of related compounds has been studied, including oxidation reactions and reaction mechanisms. For instance, the electrochemical oxidation of chlorophenols on diamond electrodes was examined, which is relevant to the oxidation behavior of similar compounds (Cañizares, García-Gómez, Sáez, & Rodrigo, 2003).
Environmental Applications
- Some studies have focused on the environmental applications, like the removal of chlorophenols from contaminated soil using advanced Fenton-like systems. This research is pertinent to the environmental processing of compounds similar to this compound (Zhou et al., 2014).
Advanced Oxidation Processes
- Advanced oxidation processes have been explored for the degradation of various organic pollutants, including chlorophenols. This research provides insights into the potential degradation pathways and treatment methods for compounds like this compound (Bokare & Choi, 2011).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
4-(2,4-dichlorophenyl)oxane-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12Cl2O3/c13-8-1-2-9(10(14)7-8)12(11(15)16)3-5-17-6-4-12/h1-2,7H,3-6H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQPNIVUNWVKAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=C(C=C(C=C2)Cl)Cl)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12Cl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1152567-67-3 | |
| Record name | 4-(2,4-dichlorophenyl)oxane-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



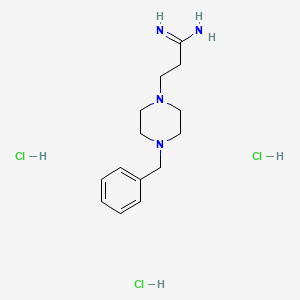
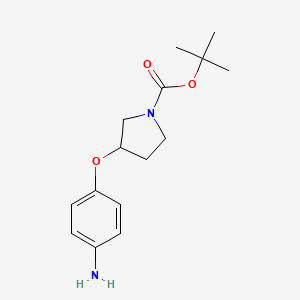

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine hydrochloride](/img/structure/B1372243.png)



amine hydrochloride](/img/structure/B1372250.png)
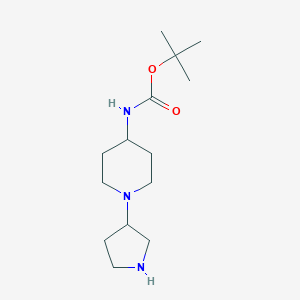
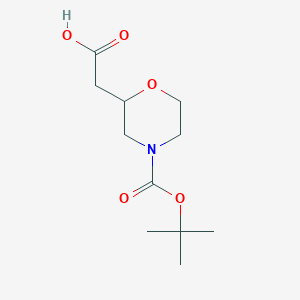
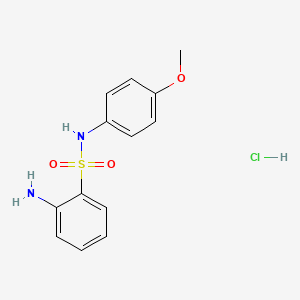

![4-[(Cyclopentyloxy)methyl]piperidine hydrochloride](/img/structure/B1372260.png)
